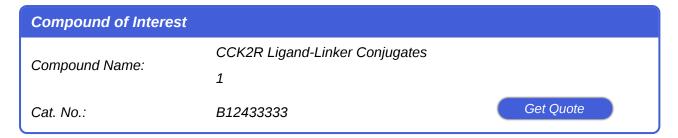


# The Cholecystokinin B Receptor (CCK2R): A Nexus of Oncogenic Signaling in Cancer

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cholecystokinin B receptor (CCK2R), also known as the gastrin receptor, has emerged as a critical player in the initiation and progression of several malignancies, particularly those of the gastrointestinal tract.[1][2] Its aberrant expression and activation by its ligands, gastrin and cholecystokinin (CCK), trigger a cascade of intracellular signaling events that promote tumor growth, proliferation, migration, and angiogenesis.[1][3] This technical guide provides a comprehensive review of the core CCK2R signaling pathways implicated in cancer, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its role as a therapeutic target.

### **Core CCK2R Signaling Pathways in Cancer**

Upon ligand binding, CCK2R, a G-protein coupled receptor (GPCR), undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins, primarily Gαq and Gα12/13.[4][5] This initiates a complex and interconnected network of downstream signaling cascades that are frequently dysregulated in cancer.

### MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Activation of CCK2R leads to the stimulation of this pathway through both Protein



Kinase C (PKC)-dependent and independent mechanisms.[1][5] This results in the sequential phosphorylation and activation of Raf, MEK, and ERK.[6] Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.[6]

### **PI3K/AKT Pathway**

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and metabolism.[7] CCK2R activation stimulates PI3K, which in turn phosphorylates and activates AKT.[1][8] Activated AKT then phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and the promotion of cell survival and proliferation.[7] The PI3K/AKT/mTOR pathway is a frequently dysregulated axis in human cancers.[9]

### **JAK2/STAT3 Pathway**

The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cytokine signaling and plays a significant role in tumor cell survival and proliferation.[1] CCK2R activation can lead to the phosphorylation and activation of JAK2, which subsequently phosphorylates and activates STAT3.[10] Activated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.

### **Src and FAK Signaling**

Src, a non-receptor tyrosine kinase, and Focal Adhesion Kinase (FAK) are key regulators of cell adhesion, migration, and invasion.[1] CCK2R activation can lead to the phosphorylation and activation of both Src and FAK.[1][11] This, in turn, promotes the remodeling of the actin cytoskeleton and the formation of focal adhesions, processes that are essential for cell motility and metastasis.[11]

### **β-Catenin Signaling**

The Wnt/ $\beta$ -catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[12] Gastrin, acting through CCK2R, has been shown to induce the activation of  $\beta$ -catenin.[13][14] Upon activation,  $\beta$ -catenin translocates to the nucleus, where it complexes with



TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival, such as Cyclin D1.[4][15]

### **RhoA Signaling**

RhoA, a small GTPase, is a key regulator of the actin cytoskeleton and is involved in cell shape, polarity, and migration.[16] CCK2R signaling can lead to the activation of RhoA, which in turn activates its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK).[17] The RhoA/ROCK pathway plays a crucial role in the cytoskeletal rearrangements required for cancer cell invasion and metastasis.[17]

### **Quantitative Data on CCK2R in Cancer**

The following tables summarize key quantitative data from studies on CCK2R expression and signaling in cancer.

Table 1: CCK2R Expression in Colorectal Cancer (CRC) Clinical Samples[10]

Method	Positive Expression	Weakly Positive Expression
qRT-PCR	27.1% (19/70)	21.4% (15/70)
Western Blot	24.2% (17/70)	25.7% (18/70)

Table 2: In Vitro Cytokine Release from Gastrin-Stimulated CCK2R R396C Mutant Cells[1]

Analyte	Wild-Type (pg/mL)	R396C Mutant (pg/mL)	Fold Increase
IL-8	428	2,310	5.4
MCP-1	898	3,080	3.4

### **Experimental Protocols**

Detailed methodologies for key experiments cited in the study of CCK2R signaling are provided below.



## Western Blot Analysis for MAPK/ERK Pathway Activation

This protocol describes the detection of total and phosphorylated ERK1/2 in cell lysates.

- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein lysate.
- · Protein Quantification:
  - Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
  - Denature protein samples by boiling in Laemmli buffer.
  - Separate proteins by SDS-polyacrylamide gel electrophoresis.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with primary antibodies against total ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.



- · Detection and Analysis:
  - Detect chemiluminescence using an imaging system.
  - Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[18][19]

## Quantitative Real-Time PCR (qRT-PCR) for CCK2R mRNA Expression

This protocol outlines the quantification of CCK2R mRNA levels.

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from cells or tissues using a suitable kit.
  - Assess RNA quality and quantity.
  - Synthesize cDNA using a reverse transcription kit.
- qRT-PCR:
  - Prepare a reaction mixture containing cDNA, forward and reverse primers for CCK2R, and a suitable SYBR Green or TaqMan master mix.
  - Use primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
  - Perform the qRT-PCR reaction in a real-time PCR system.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for CCK2R and the housekeeping gene.
  - Calculate the relative expression of CCK2R using the  $\Delta\Delta$ Ct method.

### **Calcium Mobilization Assay**

This protocol measures intracellular calcium flux upon GPCR activation.[2][11]



- Cell Seeding and Dye Loading:
  - Seed cells expressing CCK2R in a 96-well black, clear-bottom plate.
  - Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[11]
- Ligand Preparation:
  - Prepare a serial dilution of the CCK2R agonist (e.g., gastrin) in assay buffer.
- Fluorescence Measurement:
  - Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
  - Add the agonist to the wells and immediately measure the change in fluorescence over time.[11]
- Data Analysis:
  - $\circ$  Calculate the change in fluorescence intensity ( $\Delta F$ ) by subtracting the baseline fluorescence from the peak fluorescence.
  - $\circ$  Plot the  $\Delta$ F against the agonist concentration to generate a dose-response curve and determine the EC50 value.

### **Cell Migration (Scratch) Assay**

This protocol assesses the effect of CCK2R signaling on cell migration.[1][20]

- Cell Seeding and Monolayer Formation:
  - Seed cells in a 6-well or 24-well plate and grow to a confluent monolayer.
- Creating the Scratch:
  - Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.[1][20]



- · Wash with PBS to remove detached cells.
- · Treatment and Imaging:
  - Add fresh media containing the treatment (e.g., gastrin or a CCK2R antagonist).
  - Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours)
    using a microscope with a camera.[20]
- Data Analysis:
  - Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure over time to quantify cell migration.

### **PET-CT Imaging of Tumor Xenografts in Mice**

This protocol describes the in vivo imaging of tumors.[15][21]

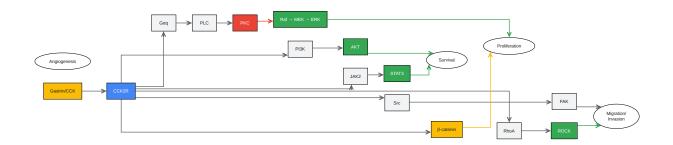
- Animal Model and Tumor Implantation:
  - Establish tumor xenografts by subcutaneously injecting cancer cells expressing CCK2R into immunocompromised mice.
- · Radiotracer Injection:
  - Anesthetize the mice.
  - Inject a suitable PET radiotracer (e.g., a radiolabeled CCK2R ligand or <sup>18</sup>F-FDG) intravenously.[21][22]
- PET-CT Imaging:
  - After an appropriate uptake period, place the anesthetized mouse in a small animal PET-CT scanner.[22]
  - Acquire PET and CT images.



- Image Analysis:
  - Reconstruct and co-register the PET and CT images.
  - Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake (e.g., as a percentage of injected dose per gram of tissue, %ID/g).[21]

### Visualizing the Pathways: Graphviz Diagrams

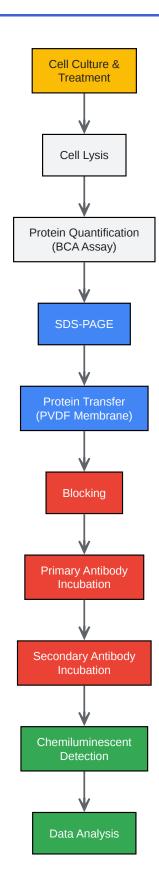
The following diagrams, generated using the DOT language, illustrate the core CCK2R signaling pathways and a typical experimental workflow.



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Caption: Core CCK2R signaling pathways in cancer.





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